4-methyl-3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
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Overview
Description
4-METHYL-3-(2-OXO-2-PHENYLETHOXY)-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound with the molecular formula C22H16O4. It is known for its unique structure, which includes a chromenone core fused with a cycloheptane ring and substituted with a phenylethoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-METHYL-3-(2-OXO-2-PHENYLETHOXY)-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors to form the chromenone structure.
Introduction of the Cycloheptane Ring: The cycloheptane ring is fused to the chromenone core through a series of cyclization reactions.
Substitution with Phenylethoxy Group:
Chemical Reactions Analysis
4-METHYL-3-(2-OXO-2-PHENYLETHOXY)-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored based on its biological activity.
Industry: Although limited, it may find use in the development of specialized materials or as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-METHYL-3-(2-OXO-2-PHENYLETHOXY)-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific biological activity exhibited by the compound.
Comparison with Similar Compounds
Similar compounds include other chromenone derivatives with various substitutions. For example:
- 3-METHOXY-4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE
- 3-ETHOXY-4-METHYL-7,8,9,10-TETRAHYDRO-BENZO[C]CHROMEN-6-ONE
- 2-ETHYL-3-METHOXY-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE
These compounds share a similar chromenone core but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 4-METHYL-3-(2-OXO-2-PHENYLETHOXY)-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE lies in its specific substitution pattern and the presence of the cycloheptane ring, which may confer distinct properties compared to other chromenone derivatives.
Properties
Molecular Formula |
C23H22O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-methyl-3-phenacyloxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C23H22O4/c1-15-21(26-14-20(24)16-8-4-2-5-9-16)13-12-18-17-10-6-3-7-11-19(17)23(25)27-22(15)18/h2,4-5,8-9,12-13H,3,6-7,10-11,14H2,1H3 |
InChI Key |
GIDZDLHNBSSSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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